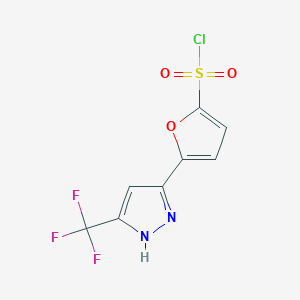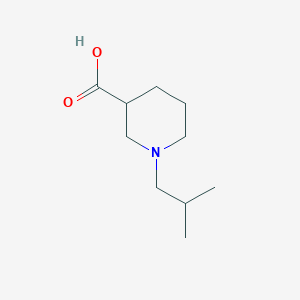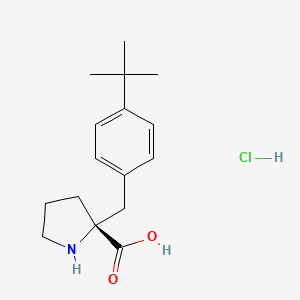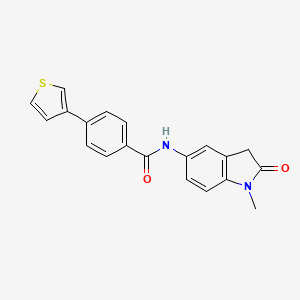![molecular formula C26H30N6O4 B2796562 2-[2-(benzylamino)-2-oxoethyl]-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-16-1](/img/structure/B2796562.png)
2-[2-(benzylamino)-2-oxoethyl]-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .
Synthesis Analysis
Many synthetic protocols have been developed to efficiently synthesize this fused heterocycle and its derivatives . A novel series of related compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The synthesis of these compounds often involves reactions of hydrazonoyl halides, which have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学的研究の応用
Adenosine Receptor Modulation
The compound has been investigated as an A2A adenosine receptor antagonist. A study by Colotta et al. (1999) demonstrated its high selectivity against A1 receptors . Adenosine receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and cardiovascular regulation. Modulating these receptors could have implications in drug development for conditions such as Parkinson’s disease, cancer, and cardiovascular disorders.
Energetic Materials
Another avenue of research involves the design of thermostable energetic materials. For instance, 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (a derivative of the compound) and its energetic salts have been explored. These materials exhibit promising properties for use in propellants, explosives, and pyrotechnics . Understanding their stability, energy release, and sensitivity is crucial for practical applications.
Triazole-Fused Pyrazines
The compound’s triazole moiety can be fused with pyrazine rings, leading to 1,2,3-triazolodiazine derivatives. These compounds have diverse applications, including antimicrobial, antiviral, and anticancer activities. Researchers have synthesized 1,2,3-triazolo[4,5-b]pyrazine, [4,5-c]pyridazine, [4,5-d]pyridazine, [1,5-a]pyrazine, and [1,5-b]pyridazine derivatives, exploring their pharmacological potential . These hybrid structures offer exciting prospects for drug discovery.
Positron Emission Tomography (PET) Imaging
Derivatives of the compound have been investigated as potential ligands for imaging the A2A adenosine receptor using PET. Holschbach et al. (2005) explored 4,6-diamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-2H-1-one derivatives. PET imaging allows non-invasive visualization of receptor distribution in living organisms, aiding drug development and disease diagnosis .
作用機序
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, potentially leading to cell death .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA structure and function, it can inhibit the replication and transcription processes, leading to cell cycle arrest . This can trigger apoptosis, or programmed cell death, a pathway often targeted in cancer therapies .
Pharmacokinetics
The compound’s ability to intercalate dna suggests it can readily enter cells
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell death . By intercalating DNA, the compound can inhibit replication and transcription, leading to cell cycle arrest . This can trigger apoptosis, resulting in the death of the cell .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
将来の方向性
特性
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-16(2)13-28-23(34)19-10-11-20-21(12-19)32-25(31(17(3)4)24(20)35)29-30(26(32)36)15-22(33)27-14-18-8-6-5-7-9-18/h5-12,16-17H,13-15H2,1-4H3,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYXSSCSDIHIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(benzylamino)-2-oxoethyl]-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B2796480.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2796482.png)

![1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796484.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)




![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2796500.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)